Dcebio - 60563-36-2

Dcebio

Catalog Number: EVT-311480
CAS Number: 60563-36-2
Molecular Formula: C9H8Cl2N2O
Molecular Weight: 231.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) is a benzimidazolone derivative known for its role as a potent and selective activator of small conductance (SKCa) and intermediate conductance (IKCa) calcium-activated potassium channels []. These channels play crucial roles in various physiological processes, including smooth muscle relaxation, neuronal excitability, and epithelial ion transport [, , ]. DCEBIO serves as a valuable tool in scientific research to investigate the functions of these channels and their involvement in different physiological and pathological conditions [, ].

1-EBIO (1-ethyl-2-benzimidazolinone or 1-ethyl-1,3-dihydro-2H-benzimidazol-2-one)

Compound Description: 1-EBIO is a benzimidazolone derivative that acts as an opener of small conductance Ca2+-activated K+ (SKCa) channels []. It has been shown to stimulate chloride secretion but at relatively high concentrations (0.6-1 mM) []. 1-EBIO also enhances the medium afterhyperpolarization (mAHP) and affects neuronal excitability by facilitating spike frequency adaptation [].

Relevance: 1-EBIO is a structurally related compound to DCEBIO, serving as a precursor in its development. DCEBIO was synthesized as a more potent analog of 1-EBIO, exhibiting significantly higher potency in activating SKCa channels and stimulating chloride secretion [].

NS309

Compound Description: NS309 is a potent and selective enhancer of SKCa channels, particularly the SK2 subtype []. It increases the amplitude and duration of the apamin-sensitive afterhyperpolarizing current (AHP) without affecting the slow AHP, in contrast to 1-EBIO []. NS309 also enhances agonist-evoked endothelial nitric oxide synthesis and arteriolar vasodilation [].

TRAM-34

Compound Description: TRAM-34 is a selective blocker of IKCa channels [, , ]. It effectively inhibits DCEBIO-induced increases in myotube diameter, indicating the involvement of IKCa channels in this process [].

Relevance: TRAM-34 serves as a pharmacological tool to investigate the specific contribution of IKCa channels in various cellular processes where DCEBIO exerts its effects. By blocking IKCa channels, TRAM-34 helps to delineate the role of these channels from those of SKCa channels, which are also activated by DCEBIO [, , ].

Apamin

Compound Description: Apamin is a selective blocker of SKCa channels, particularly the SK2 and SK3 subtypes [, , ]. It is frequently used in conjunction with other pharmacological agents to dissect the contribution of SKCa channels to specific cellular responses.

Relevance: Similar to TRAM-34, apamin is employed as a tool to isolate the effects of SKCa channels from those of IKCa channels, both of which are modulated by DCEBIO [, , ]. This selective blocking action helps to unravel the complex interplay between these channels in various physiological and pathological conditions.

Forskolin

Compound Description: Forskolin is a diterpene compound that activates adenylyl cyclase, leading to an increase in intracellular cAMP levels []. This action subsequently activates protein kinase A (PKA) and downstream signaling pathways.

Relevance: Forskolin is used in conjunction with DCEBIO to investigate the involvement of cAMP/PKA-dependent pathways in DCEBIO-mediated effects. The observation that forskolin can either enhance or reduce DCEBIO-induced responses, depending on the experimental conditions, suggests a complex interplay between these signaling pathways [].

8-Bromo-cAMP

Compound Description: 8-Bromo-cAMP is a cell-permeable cAMP analog that directly activates PKA, bypassing the need for adenylyl cyclase activation []. It is often used to investigate the role of cAMP/PKA signaling pathways in various cellular processes.

Relevance: Similar to forskolin, 8-Bromo-cAMP is employed to elucidate the contribution of cAMP/PKA signaling in DCEBIO-mediated effects. The finding that 8-Bromo-cAMP can reduce the stimulatory effect of DCEBIO on chloride secretion supports the involvement of cAMP/PKA signaling in this process [].

H89

Compound Description: H89 is a potent and selective inhibitor of PKA []. It is widely used to investigate the involvement of PKA-dependent pathways in various cellular functions.

Relevance: H89 serves as a pharmacological tool to confirm the role of PKA in DCEBIO-mediated effects. The observation that H89 inhibits DCEBIO-induced chloride secretion provides further evidence that this process is regulated, at least in part, by cAMP/PKA signaling [].

Clotrimazole

Compound Description: Clotrimazole is an antifungal agent that also blocks IKCa channels []. It is frequently used in research to investigate the role of these channels in various cellular processes.

Relevance: Like TRAM-34, clotrimazole is employed to differentiate between the effects of DCEBIO mediated through SKCa and IKCa channels []. By selectively blocking IKCa channels, clotrimazole helps to unravel the contribution of these channels to DCEBIO's overall pharmacological profile.

Glibenclamide

Compound Description: Glibenclamide is a sulfonylurea derivative that blocks ATP-sensitive K+ (KATP) channels []. It is commonly used in the treatment of type 2 diabetes.

Relevance: Glibenclamide is employed in conjunction with DCEBIO to investigate the potential interaction or involvement of KATP channels in DCEBIO-mediated effects. The finding that glibenclamide can reduce DCEBIO-stimulated chloride secretion suggests a possible role for KATP channels in this process [].

NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid)

Compound Description: NPPB is a non-selective chloride channel blocker []. It inhibits the flow of chloride ions through various types of chloride channels.

Relevance: NPPB is used in conjunction with DCEBIO to confirm that the observed effects of DCEBIO on chloride secretion are indeed mediated by chloride channels []. By blocking chloride channels, NPPB can abolish or reduce DCEBIO-induced changes in chloride current, thus confirming the involvement of these channels in the process.

Synthesis Analysis

The synthesis of Dcebio involves several key steps that enhance its efficacy and selectivity for KCa3.1 channels. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available benzimidazole derivatives.
  2. Chlorination: A crucial step involves chlorinating the aromatic ring to introduce the dichloro substituents, which are essential for the compound's activity.
  3. Purification: After synthesis, Dcebio is purified using high-performance liquid chromatography to ensure high purity levels (typically >98%) suitable for biological assays .

The precise reaction conditions, such as temperature and solvent choice, can significantly affect yield and purity, making optimization critical during synthesis.

Molecular Structure Analysis

Dcebio has a complex molecular structure characterized by its dichloro-substituted aromatic ring fused with a benzimidazole moiety. Key structural features include:

  • Molecular Formula: C₉H₈Cl₂N₂
  • Molecular Weight: Approximately 215.08 g/mol
  • Structural Geometry: The compound exhibits a planar structure due to the conjugation between the aromatic ring and the benzimidazole, facilitating effective interaction with target proteins.

X-ray crystallography and computational modeling techniques have been employed to analyze its binding interactions with KCa3.1 channels, revealing insights into conformational dynamics upon ligand binding .

Chemical Reactions Analysis

Dcebio primarily engages in reversible binding interactions with KCa3.1 channels, leading to channel activation. The key reactions include:

  1. Activation of KCa3.1 Channels: Dcebio enhances potassium ion efflux through these channels, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release.
  2. Interaction with Other Ion Channels: It may also influence other ion channels indirectly by altering intracellular calcium levels or membrane potential .

The kinetics of these reactions can be characterized using electrophysiological techniques such as patch-clamp recordings.

Mechanism of Action

The mechanism of action of Dcebio involves:

  1. Binding to KCa3.1 Channels: Dcebio binds to specific sites on the KCa3.1 channel, promoting conformational changes that facilitate channel opening in response to increases in intracellular calcium concentration.
  2. Regulation of Membrane Potential: By enhancing potassium ion conductance, Dcebio helps stabilize the membrane potential and modulate cellular excitability.
  3. Impact on Cellular Functions: This modulation has downstream effects on various cellular functions including secretion processes in epithelial cells and smooth muscle relaxation .

Detailed studies have demonstrated that Dcebio's potency is significantly greater than that of 1-EBIO, making it a more effective tool for research into calcium signaling pathways.

Physical and Chemical Properties Analysis

Dcebio exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but shows limited solubility in water, which can affect its bioavailability in physiological settings.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Reports indicate a melting point range typical for similar benzimidazole derivatives, suggesting stability at physiological temperatures .

These properties are critical when considering Dcebio's application in biological systems.

Applications

Dcebio has several significant applications in scientific research:

  1. Pharmacological Research: It serves as a potent tool for studying the role of KCa3.1 channels in various physiological processes and disease states.
  2. Therapeutic Development: Due to its ability to modulate ion channel activity, Dcebio is being explored for potential therapeutic applications in conditions such as hypertension, asthma, and cystic fibrosis .
  3. Cellular Studies: Researchers utilize Dcebio to investigate cellular signaling pathways involving calcium ions and potassium channels, providing insights into fundamental biological processes.
Molecular Pharmacology of DCEBIO

Chemical Characterization and Structural Properties

Chemical Name and Formula

The compound DCEBIO (5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is a synthetic benzimidazolone derivative with the molecular formula C₉H₈Cl₂N₂O and a molecular weight of 231.08 g/mol. Its core structure consists of a fused bicyclic system featuring a benzene ring connected to an imidazolone ring. The benzene ring is substituted at the 5- and 6-positions with chlorine atoms, while the imidazolone nitrogen at the 1-position carries an ethyl group (-CH₂CH₃). This specific substitution pattern distinguishes DCEBIO from its parent compound, 1-EBIO (1-Ethylbenzimidazolone), and is critical for its enhanced biological activity [1] [4].

Table 1: Physicochemical Properties of DCEBIO

PropertyValue
Systematic IUPAC Name5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one
Molecular FormulaC₉H₈Cl₂N₂O
Molecular Weight231.08 g/mol
Key Functional GroupsChlorinated benzimidazolone, Ethyl substituent
Structural FeaturesPlanar benzimidazolone core, Hydrophobic chlorine substituents

Solubility Profiles and Stability in Laboratory Conditions

DCEBIO exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but limited solubility in aqueous buffers. This property necessitates the use of stock solutions prepared in DMSO (typically 10-100 mM) for in vitro biological studies, with final DMSO concentrations kept low (≤0.1%) to avoid cellular toxicity. In the solid state, DCEBIO is stable at room temperature when protected from light and moisture. Solutions in DMSO are generally stable for several months when stored at -20°C. However, prolonged storage in aqueous solutions, particularly at physiological pH (7.4) or under conditions of high temperature or intense light, may lead to gradual degradation. The presence of the electron-withdrawing chlorine atoms adjacent to the benzimidazolone nitrogen atoms influences the compound's chemical reactivity and stability profile. Comprehensive characterization of its degradation pathways under various conditions requires further analytical studies using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry [1].

Pharmacological Targets and Selectivity

Activation of Intermediate-Conductance Ca²⁺-Activated K⁺ Channels (IKCa/KCa3.1)

DCEBIO is a potent and selective positive gating modulator of the Intermediate-Conductance Calcium-Activated Potassium Channel (KCa3.1, also designated IKCa or KCNN4). This channel, encoded by the KCNN4 gene, exhibits a unitary conductance of 30-40 pS and is activated solely by increases in intracellular Ca²⁺ concentrations, independently of membrane voltage. Its structure comprises four identical α subunits, each possessing six transmembrane domains, with intracellular N- and C-termini. Channel activation requires Ca²⁺ binding to calmodulin (CaM), which is constitutively bound to the C-terminus of each subunit [5] [7] .

DCEBIO enhances the open probability (Po) of KCa3.1 channels by increasing their apparent sensitivity to intracellular Ca²⁺. Mechanistically, DCEBIO binds to a site distinct from the Ca²⁺/CaM binding domain, inducing conformational changes that stabilize the Ca²⁺-bound open state of the channel. This action shifts the Ca²⁺ concentration-response curve to the left, meaning the channel opens at lower [Ca²⁺]i than under control conditions. Whole-cell patch-clamp electrophysiology studies in heterologous expression systems (e.g., HEK-293 cells) demonstrate that DCEBIO activates KCa3.1 currents with a pEC50 (negative logarithm of the half-maximal effective concentration) of approximately 6.1, corresponding to an EC50 near 8 µM. Crucially, DCEBIO exhibits significant selectivity for KCa3.1 over closely related Small-Conductance Ca²⁺-Activated K⁺ channels (KCa2.1, KCa2.2, KCa2.3) and Large-Conductance Ca²⁺-Activated K⁺ channels (KCa1.1, BK). Its potency is markedly higher than its parent compound, 1-EBIO (Ethylbenzimidazolone), primarily due to the electron-withdrawing effects of the chlorine substitutions at positions 5 and 6 of the benzimidazolone ring, which enhance interactions with the channel's modulatory site [1] [5] [7].

Table 2: Pharmacological Profile of DCEBIO at KCa3.1 Channels

ParameterValueExperimental Context
Primary TargetKCa3.1 (KCNN4, IKCa1)Heterologous expression systems
MechanismPositive gating modulatorIncreases Ca²⁺ sensitivity
EC₅₀~8 µM (pEC₅₀ ≈ 6.1)Whole-cell patch clamp, -100 mV
Selectivity (vs)KCa2.x, KCa1.1Functional electrophysiology
Key Effect↑ Open Probability (Po)Excised patch clamp recordings

Modulation of Apical Cl⁻ Conductance via CFTR Channels

Beyond its primary action on KCa3.1 channels, DCEBIO indirectly modulates the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel, particularly in epithelial tissues. CFTR functions as a cAMP-regulated apical Cl⁻ channel, essential for transepithelial salt and water transport. DCEBIO does not directly activate CFTR. Instead, its potentiation of basolateral KCa3.1 channels hyperpolarizes the epithelial cell membrane potential. This hyperpolarization significantly increases the electrochemical driving force for Cl⁻ exit through the apical membrane, primarily via CFTR channels if they are present and functional [1] [3] [8].

This indirect potentiation mechanism has been convincingly demonstrated in native human tissues using rectal biopsies mounted in perfused micro-Ussing chambers. In tissues from individuals with cystic fibrosis (CF) harboring CFTR mutations that confer residual channel function (e.g., G551D or partial function Class II mutations like F508del in the presence of correctors/potentiators), DCEBIO significantly enhanced cAMP-stimulated Cl⁻ secretion. Specifically, DCEBIO potentiated the residual CFTR-mediated Cl⁻ secretion by 44.4 ± 11.5% compared to stimulation with cAMP agonists alone. Conversely, DCEBIO had no effect on Cl⁻ secretion in CF tissues completely lacking functional CFTR, confirming that its action is contingent upon the presence of some CFTR activity in the apical membrane. The potentiation was entirely blocked by the specific KCa3.1 inhibitor clotrimazole, confirming the critical role of basolateral K⁺ channel activation in the process. This mechanism highlights the therapeutic potential of KCa3.1 openers like DCEBIO as adjunctive therapies in CF, particularly for patients with residual CFTR function, by maximizing the output of functional CFTR channels at the apical membrane through enhanced electrochemical driving force [1] [3] [8].

Structural Basis for Selectivity and EfficacyThe enhanced efficacy of DCEBIO compared to 1-EBIO can be attributed to its distinct molecular structure. The chlorine atoms at positions 5 and 6 on the benzimidazolone ring introduce steric and electronic modifications. These substitutions:

  • Increase Hydrophobicity: Enhancing membrane permeability and potentially improving access to the membrane-embedded modulatory site on the KCa3.1 channel.
  • Alter Electronic Distribution: The electron-withdrawing chlorine atoms influence the electron density of the benzimidazolone ring system, potentially strengthening key interactions (e.g., hydrogen bonding, dipole interactions, or π-stacking) with residues within the drug-binding pocket of the KCa3.1 channel.The precise binding site for DCEBIO on KCa3.1 remains under investigation, but its distinct pharmacological profile compared to other benzimidazolones (like NS309) or biaryl activators (like SKA compounds) suggests interactions with specific channel subdomains involved in the Ca²⁺/CaM gating mechanism [1] [5] [7].

Properties

CAS Number

60563-36-2

Product Name

Dcebio

IUPAC Name

5,6-dichloro-3-ethyl-1H-benzimidazol-2-one

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

InChI

InChI=1S/C9H8Cl2N2O/c1-2-13-8-4-6(11)5(10)3-7(8)12-9(13)14/h3-4H,2H2,1H3,(H,12,14)

InChI Key

LKHRMULASXZCLG-UHFFFAOYSA-N

SMILES

CCN1C2=CC(=C(C=C2NC1=O)Cl)Cl

Synonyms

5,6-Dichloro-1-ethyl-2-benzimidazolinone; 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one

Canonical SMILES

CCN1C2=CC(=C(C=C2NC1=O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.